ethyl 2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3,3,3-trifluoro-N-(pyridin-3-ylcarbonyl)alaninate
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Overview
Description
Ethyl 2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3,3,3-trifluoro-N-(pyridin-3-ylcarbonyl)alaninate is a complex organic compound with a unique structure that includes a trifluoromethyl group, a pyridine ring, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3,3,3-trifluoro-N-(pyridin-3-ylcarbonyl)alaninate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Dimethoxyphenyl Ethylamine: This step involves the reaction of 3,4-dimethoxybenzaldehyde with ethylamine under reductive amination conditions to form 2-(3,4-dimethoxyphenyl)ethylamine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent.
Coupling with Pyridine Derivative: The final step involves coupling the intermediate with a pyridine derivative under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3,3,3-trifluoro-N-(pyridin-3-ylcarbonyl)alaninate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3,3,3-trifluoro-N-(pyridin-3-ylcarbonyl)alaninate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3,3,3-trifluoro-N-(pyridin-3-ylcarbonyl)alaninate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)ethylamine: A simpler compound with similar structural features but lacking the trifluoromethyl and pyridine groups.
3,4-Dimethoxyphenethyl alcohol: Another related compound with a hydroxyl group instead of the amino group.
Uniqueness
Ethyl 2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3,3,3-trifluoro-N-(pyridin-3-ylcarbonyl)alaninate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the pyridine ring can participate in various interactions with biological targets.
Properties
Molecular Formula |
C21H24F3N3O5 |
---|---|
Molecular Weight |
455.4 g/mol |
IUPAC Name |
ethyl 2-[2-(3,4-dimethoxyphenyl)ethylamino]-3,3,3-trifluoro-2-(pyridine-3-carbonylamino)propanoate |
InChI |
InChI=1S/C21H24F3N3O5/c1-4-32-19(29)20(21(22,23)24,27-18(28)15-6-5-10-25-13-15)26-11-9-14-7-8-16(30-2)17(12-14)31-3/h5-8,10,12-13,26H,4,9,11H2,1-3H3,(H,27,28) |
InChI Key |
XTBRFNYNSZUPFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NCCC1=CC(=C(C=C1)OC)OC)NC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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